[(1e)-1-Nitroprop-1-En-2-Yl]benzene

Catalog No.
S3394156
CAS No.
15795-70-7
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
In Stock
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[(1e)-1-Nitroprop-1-En-2-Yl]benzene

CAS Number

15795-70-7

Product Name

[(1e)-1-Nitroprop-1-En-2-Yl]benzene

IUPAC Name

[(E)-1-nitroprop-1-en-2-yl]benzene

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-7H,1H3/b8-7+

InChI Key

KFNFMBKUWFTFAE-BQYQJAHWSA-N

SMILES

CC(=C[N+](=O)[O-])C1=CC=CC=C1

Canonical SMILES

CC(=C[N+](=O)[O-])C1=CC=CC=C1

Isomeric SMILES

C/C(=C\[N+](=O)[O-])/C1=CC=CC=C1

[(1E)-1-Nitroprop-1-En-2-Yl]benzene, also known as (E)-1-phenyl-2-nitropropene, is an organic compound with the molecular formula C9H9NO2C_9H_9NO_2 and a molecular weight of approximately 163.18 g/mol. This compound features a nitro group attached to a propene chain adjacent to a phenyl group, giving it significant reactivity and utility in organic synthesis. It typically appears as a light orange to yellow crystalline solid with a melting point ranging from 61°C to 65°C .

, particularly in the synthesis of more complex organic molecules. Key reactions include:

  • Reduction Reactions: It can be reduced to produce amphetamine derivatives, where the nitro group is converted into an amine group. Common reducing agents include lithium aluminium hydride and sodium borohydride, often in solvents like isopropyl alcohol or tetrahydrofuran .
  • Henry Reaction: This compound can undergo a Henry reaction, where it acts as a reactant in the formation of β-nitro alcohols, which can then be dehydrated to yield nitroalkenes .

The biological activity of [(1E)-1-Nitroprop-1-En-2-Yl]benzene primarily relates to its derivatives, particularly amphetamines. These compounds have stimulant properties and are used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. The pharmacological effects are attributed to their action on neurotransmitter systems, particularly dopamine and norepinephrine .

The synthesis of [(1E)-1-Nitroprop-1-En-2-Yl]benzene typically involves the following steps:

  • Nitroaldol Reaction: The initial step involves the reaction between benzaldehyde and nitroethane in the presence of a basic catalyst such as n-butylamine. This reaction is a variant of the Knoevenagel condensation .
  • Dehydration: The β-nitro alcohol formed is dehydrated to yield [(1E)-1-Nitroprop-1-En-2-Yl]benzene, with water being removed from the reaction mixture.
  • Alternative Methods: Recent advancements include microwave-assisted methods that allow for solventless synthesis, enhancing efficiency and reducing byproducts .

[(1E)-1-Nitroprop-1-En-2-Yl]benzene finds applications primarily in:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of psychoactive substances, particularly amphetamines like Adderall .
  • Organic Synthesis: Due to its reactivity, it is used in various organic reactions to create more complex structures, including those required in medicinal chemistry.

Studies on [(1E)-1-Nitroprop-1-En-2-Yl]benzene's interactions primarily focus on its derivatives' effects on biological systems. These interactions include:

  • Neurotransmitter Modulation: Its reduction products interact with neurotransmitter systems, influencing mood and behavior.
  • Toxicological Assessments: As with many nitro compounds, understanding their metabolic pathways and potential toxic effects is crucial for safety evaluations in pharmaceutical applications.

Several compounds share structural similarities with [(1E)-1-Nitroprop-1-En-2-Yl]benzene. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
PhenylacetoneC9H10OPrecursor for methamphetamine; lacks nitro group
3,4-MethylenedioxyamphetamineC11H15NO3Contains methylenedioxy group; used as an entactogen
3,4-MethylenedioxymethamphetamineC11H15NO3Known as MDMA; psychoactive properties
2-NitropropaneC3H7NO2Simple structure; used in organic synthesis

The uniqueness of [(1E)-1-Nitroprop-1-En-2-Yl]benzene lies in its specific arrangement of functional groups that enable its role as a precursor for various psychoactive substances while also participating actively in organic synthesis reactions.

Condensation-Based Synthesis Strategies

Aldol-Type Condensation of Nitroethane with Aromatic Aldehydes

The nitroaldol (Henry) reaction remains the cornerstone for synthesizing [(1E)-1-nitroprop-1-en-2-yl]benzene, involving the base-catalyzed condensation of nitroethane with benzaldehyde derivatives. This two-step mechanism proceeds via deprotonation of nitroethane to form a nitronate ion, which undergoes nucleophilic attack on the aldehyde carbonyl group to yield a β-nitroalcohol intermediate. Subsequent acid- or heat-induced dehydration generates the nitroalkene product.

Key studies utilizing gas-phase quantum mechanical calculations (MP2/CCSD(T)) have mapped the uncatalyzed reaction pathway, revealing a Gibbs free energy barrier of approximately 28–32 kJ/mol for the rate-limiting C–C bond formation step. Catalytic systems significantly lower this barrier, with amine-functionalized mesoporous silica nanoparticles (MSNs) enhancing reaction rates by stabilizing transition states through hydrogen-bonding interactions. For instance, MCM-41-type MSNs modified with primary amines achieve 85–90% conversion of benzaldehyde to [(1E)-1-nitroprop-1-en-2-yl]benzene within 6 hours under mild conditions (25°C, ethanol solvent).

Catalytic Systems for Stereoselective Formation

Stereocontrol in nitroaldol condensations necessitates chiral catalysts capable of inducing enantioselectivity during C–C bond formation. Layered double hydroxides (LDHs), particularly Cu:Mg:Al hydrotalcites, have demonstrated exceptional performance, with calcined Cu:Al (3:1) variants achieving 94% yield and 88% enantiomeric excess (ee) for the (E)-isomer under microwave irradiation. The catalytic activity arises from strong Brønsted basic sites on the LDH surface, which facilitate nitronate ion formation while minimizing retro-nitroaldol side reactions.

Table 1: Comparative Performance of Catalysts in Henry Reactions

CatalystYield (%)ee (%)Conditions
Cu:Al (3:1) LDH9488Microwave, 50°C, 15 min
Amine-MSN (MCM-41)89Ethanol, 25°C, 6 h
Chiral guanidine 58291THF, −20°C, 24 h

Bifunctional organocatalysts, such as thiourea-guanidine hybrids (e.g., catalyst 5), further enhance stereoselectivity by coordinating both the nitronate and aldehyde through hydrogen-bonding networks. Computational models suggest that anti-periplanar transition states (e.g., TSI) minimize steric repulsion, favoring syn-diastereomers with up to 91% ee.

Catalytic Asymmetric Synthesis Approaches

Recent advances in enzymatic catalysis enable asymmetric synthesis of tertiary nitroalkanes, which can be adapted for [(1E)-1-nitroprop-1-en-2-yl]benzene. Engineered flavin-dependent ene-reductases (EREDs), such as the GkOYE-G7 mutant, catalyze radical-mediated C-alkylations with alkyl halides, achieving 95% ee and >90% yield. Mechanistic studies attribute this selectivity to enzyme-templated charge-transfer complexes that enforce precise spatial alignment of substrates during radical initiation.

Organocatalytic methods using C2-symmetric chiral ammonium bifluorides (e.g., catalyst 7) also achieve high enantioselectivity (up to 93% ee) via ion-pair interactions that stabilize nitroalkene transition states. These systems operate optimally in aprotic solvents like THF at low temperatures (−20°C), minimizing racemization.

Solvent Effects on Reaction Efficiency and Yield Optimization

Solvent polarity critically influences reaction kinetics and equilibria in nitroaldol condensations. Quantum mechanical/molecular mechanical (QM/MM) simulations reveal that polar aprotic solvents (e.g., DMSO) stabilize nitronate ions, accelerating C–C bond formation by 15–20% compared to nonpolar solvents. Conversely, aqueous media promote dehydration of β-nitroalcohol intermediates, shifting equilibria toward nitroalkene products. For example, reactions in water achieve 78% conversion to [(1E)-1-nitroprop-1-en-2-yl]benzene versus 62% in ethanol, despite slower initial kinetics.

Table 2: Solvent Impact on Nitroaldol Reaction Efficiency

SolventDielectric ConstantYield (%)Dehydration Rate (×10³ s⁻¹)
Water80.1784.2
DMSO46.7851.8
Ethanol24.3623.5
Toluene2.4410.6

X-Ray Crystallographic Studies of Molecular Configuration

X-ray diffraction studies provide definitive evidence for the molecular geometry of [(1E)-1-nitroprop-1-en-2-yl]benzene. The compound crystallizes in monoclinic and orthorhombic systems depending on substituents, with space groups P2₁/n and Pbca observed in related derivatives [1] [4].

Trans Configuration Verification Through Dihedral Angle Analysis

The E configuration about the C=C bond is confirmed by torsion angle measurements. In the structurally analogous 1-methyl-4-[(1E)-2-nitroprop-1-en-1-yl]benzene, the C=C–C=C torsion angle is 32.5° [4], consistent with a planar trans arrangement. This geometry minimizes steric hindrance between the nitro group and aromatic ring, stabilizing the conjugated π-system. The nitro group adopts a nearly coplanar orientation with the alkene, as evidenced by a C–N–O bond angle of 117.2° in similar compounds [1].

Table 1: Crystallographic Parameters for [(1E)-1-Nitroprop-1-En-2-Yl]Benzene Derivatives

Parameter(E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene [1]1-Methyl-4-[(1E)-2-nitroprop-1-en-1-yl]benzene [4]
Space groupP2₁/nPbca
a (Å)6.827411.0610
b (Å)15.56667.5840
c (Å)9.904522.6420
β (°)113.20290.00
V (ų)967.511899.36
Torsion angle (C=C–C=C)N/A32.5°

Intermolecular Interaction Patterns in Crystal Packing

The crystal lattice is stabilized by weak C–H···O hydrogen bonds between nitro oxygen atoms and aromatic/alkenic hydrogens. In (E)-1-nitro-2-(2-nitroprop-1-enyl)benzene, these interactions form chains along the crystallographic axes, with H···O distances of 2.42–2.56 Å [1]. The methyl-substituted derivative exhibits bifurcated C8–H8···O1 and C2–H2···O2 interactions (symmetry codes: -x+1, -y, -z+1 and x+½, -y+½, -z+1) [4]. These secondary interactions create a layered packing motif, with interplanar distances of 3.5–3.8 Å between aromatic rings.

Conformational Analysis Through Computational Modeling

While experimental crystallographic data confirm the ground-state geometry, computational studies could further elucidate the compound’s conformational landscape. Density functional theory (DFT) calculations on analogous nitroalkenes predict rotational barriers of ~15–20 kcal/mol for the C=C bond, indicating significant double-bond character [4]. The nitro group’s resonance interaction with the alkene likely restricts rotation, maintaining planarity. Molecular electrostatic potential maps suggest electron-deficient regions at the nitro oxygen atoms (σ-hole ≈ +25 kcal/mol), consistent with their role as hydrogen-bond acceptors [1].

[(1E)-1-Nitroprop-1-En-2-Yl]benzene demonstrates distinct reactivity patterns in electrophilic aromatic substitution reactions due to the presence of the strongly electron-withdrawing nitro group within the α,β-unsaturated nitro system. The nitro group exhibits powerful electron-withdrawing effects through both inductive and resonance mechanisms, significantly influencing the aromatic ring's electron density distribution [1] [2].

The nitro group functions as a potent deactivating substituent, reducing the overall electron density of the aromatic ring and thereby decreasing its reactivity toward electrophilic substitution reactions [3] [4]. The compound's aromatic ring experiences substantially reduced nucleophilicity compared to benzene, with reaction rates typically 10 to 100 times slower than unsubstituted benzene systems [3].

Mechanistically, electrophilic aromatic substitution in [(1E)-1-Nitroprop-1-En-2-Yl]benzene proceeds through the formation of sigma complexes, with the nitro group stabilizing the intermediate through electron withdrawal [5] [4]. The resonance structures of the compound demonstrate that electron density depletion occurs primarily at the ortho and para positions relative to the nitro-containing side chain, making these positions particularly unfavorable for electrophilic attack [2] [6].

The regioselectivity in electrophilic substitution follows the characteristic meta-directing pattern of electron-withdrawing groups [7] [4]. Substitution occurs predominantly at the meta position because the carbocation intermediates formed at ortho and para positions are destabilized by the electron-withdrawing nitro system. The meta position experiences relatively less electron depletion, making it the most favorable site for electrophilic attack [8] [9].

Nuclear magnetic resonance spectroscopic evidence supports this electron-withdrawing effect, with aromatic protons appearing at significantly lower field compared to benzene. The ortho protons typically appear at approximately 8.2 parts per million, while meta protons appear around 7.6 parts per million, demonstrating the pronounced deshielding effect of the nitro group [3].

Common electrophilic substitution reactions that can occur include nitration to form dinitro derivatives, halogenation under forcing conditions, and sulfonation reactions [10] [4]. These transformations typically require elevated temperatures and extended reaction times due to the deactivated nature of the aromatic system.

Reaction TypeConditionsMajor ProductTypical Yield
NitrationHNO₃/H₂SO₄, 60-80°CMeta-dinitro derivative45-65%
BrominationBr₂/FeBr₃, refluxMeta-bromo derivative35-55%
SulfonationSO₃/H₂SO₄, 100°CMeta-sulfonic acid40-60%

Nitro Group Participation in Redox Processes

The nitro group in [(1E)-1-Nitroprop-1-En-2-Yl]benzene exhibits remarkable versatility in redox transformations, serving as both an electron acceptor in reduction reactions and participating in oxidative processes under specific conditions [11] [12] [13].

Reduction reactions of the nitro group represent the most extensively studied redox processes for this compound class. The reduction pathway typically proceeds through a series of well-defined intermediates, beginning with the formation of nitroso compounds, followed by hydroxylamine intermediates, and ultimately yielding primary amines [11] [12]. The reduction can be accomplished using various reducing agents, including catalytic hydrogenation, metal hydrides, and electrochemical methods [12] [14].

Catalytic hydrogenation using palladium on carbon or Raney nickel catalysts provides efficient reduction of the nitro group under mild conditions [11]. The reaction typically occurs at atmospheric pressure and room temperature, yielding the corresponding amine in high purity. Iron in acidic media represents another widely employed reducing system, offering good yields while utilizing readily available and inexpensive reagents [12].

Electrochemical reduction of nitro compounds has gained significant attention due to its environmental advantages and precise control over reaction conditions [15] [16]. Studies have demonstrated that cobalt oxide on titanium cathodes exhibit superior electrocatalytic activity for nitro group reduction, achieving removal rates exceeding 90% under optimized conditions [15].

The mechanism of nitro group reduction involves sequential electron transfer processes. Initial reduction generates the nitroso intermediate through a two-electron, two-proton process. Further reduction of the nitroso group yields the hydroxylamine intermediate, which undergoes final reduction to produce the primary amine [12] [13].

Selectivity in reduction reactions represents a critical consideration, particularly when other reducible functional groups are present. The carbon-carbon double bond in the α,β-unsaturated system can undergo competitive reduction, requiring careful control of reaction conditions to achieve selective nitro group reduction [14].

Recent advances in reduction methodology include the development of novel reducing systems combining sodium borohydride with copper chloride, providing rapid reduction in 10 to 30 minutes under ambient conditions [17]. This methodology offers significant advantages in terms of reaction time and operational simplicity compared to traditional approaches.

Reducing AgentConditionsProductSelectivityYield
H₂/Pd-CRT, 1 atmPrimary amine>95%85-92%
Fe/HCl60°C, 2hPrimary amine90-95%78-85%
NaBH₄/CuCl₂RT, 15 minPrimary amine>90%82-89%
Electrochemical0.16 V vs RHEPrimary amine>90%75-83%

Cycloaddition Reactions Involving the α,β-Unsaturated Nitro Moiety

The α,β-unsaturated nitro system in [(1E)-1-Nitroprop-1-En-2-Yl]benzene exhibits exceptional reactivity in cycloaddition reactions, functioning as a versatile dipolarophile and dienophile in various cycloaddition processes [18] [19] [20].

The compound readily participates in [3+2] cycloaddition reactions with nitrones, forming isoxazolidine derivatives through attack of the nucleophilic nitrone oxygen at the electrophilically activated β-position of the nitroalkene [21] [22]. These reactions proceed via concerted mechanisms with relatively low activation barriers, typically ranging from 4.4 to 5.0 kilocalories per mole [23]. The stereoselectivity of these transformations depends on the geometric configuration of the starting nitroalkene, with (E)-isomers generally exhibiting endo selectivity and (Z)-isomers showing exo selectivity [23].

Diels-Alder reactions represent another important class of cycloaddition processes involving this compound. The electron-deficient nature of the α,β-unsaturated nitro system makes it an excellent dienophile for reaction with electron-rich dienes [19]. Studies with β-fluoro-β-nitrostyrenes have demonstrated that cyclic dienes such as cyclopentadiene react efficiently to form novel fluorinated norbornene derivatives in yields up to 97% [19].

The reactivity of different cyclic dienes varies significantly, with cyclopentadiene showing the highest reactivity, while 1,3-cyclohexadiene exhibits reaction rates approximately 267 times slower under similar conditions [19]. This dramatic difference in reactivity reflects the strain-release driving force associated with cyclopentadiene compared to the less strained six-membered ring diene.

Michael addition reactions represent a particularly important class of 1,4-addition processes involving the α,β-unsaturated nitro system [20] [24] [25]. The compound serves as an excellent Michael acceptor due to the strong electron-withdrawing effect of the nitro group, which activates the β-carbon toward nucleophilic attack [20]. Various nucleophiles including enolates, amines, and other carbanions readily add to the β-position [26] [27].

Organocatalytic asymmetric Michael additions have been extensively developed, employing proline-derived catalysts and other organocatalysts to achieve high enantioselectivities [26] [27]. These reactions typically proceed through enamine activation mechanisms when aldehydes or ketones serve as Michael donors [24].

Photochemical [2+2] cycloaddition reactions have been reported for β-nitrostyrenes with various olefins under specific irradiation conditions [28]. These reactions occur at wavelengths around 419 nanometers in dichloromethane solvent, forming cyclobutane derivatives through triplet-state photochemistry [28].

Recent developments include visible light-mediated [1+2+2] cycloaddition reactions between nitroarenes and alkenes, proceeding through nitrone intermediates formed under photochemical conditions [21] [22]. These transformations operate without requiring photocatalysts or transition metal catalysts, representing a significant advance in sustainable synthetic methodology.

Cycloaddition TypeReaction PartnerConditionsProductYield
[3+2] with nitrones5,5-Dimethylpyrroline N-oxideBenzene, RTIsoxazolidine75-85%
Diels-AlderCyclopentadieneo-Xylene, 110°CNorbornene derivative85-97%
Michael additionAcetone/prolineToluene, RTγ-Nitroketone70-85%
[2+2] PhotocycloadditionAlkeneshν (419 nm), CH₂Cl₂Cyclobutane40-55%

XLogP3

2.8

Wikipedia

[(1E)-1-nitroprop-1-en-2-yl]benzene

Dates

Last modified: 07-26-2023

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